molecular formula C13H8F6N6 B2560142 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 955976-84-8

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2560142
CAS No.: 955976-84-8
M. Wt: 362.239
InChI Key: DQENIRMCVLIYKY-UHFFFAOYSA-N
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Description

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C13H8F6N6 and its molecular weight is 362.239. The purity is usually 95%.
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Biological Activity

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H8F6N6C_{12}H_{8}F_{6}N_{6}, with a molecular weight of approximately 342.23 g/mol. The presence of trifluoromethyl groups enhances its biological activity and lipophilicity, which can influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and tetraazole moieties. Recent studies have highlighted various synthetic routes, including the use of coupling agents and specific reaction conditions to optimize yield and purity. For instance, the synthesis often employs methods such as refluxing in organic solvents and purification via column chromatography .

Antifungal and Antibacterial Properties

Research has indicated that derivatives of pyrazole compounds exhibit notable antifungal and antibacterial activities. In a study assessing various substituted pyrazoles, some derivatives showed over 50% inhibition against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum at concentrations of 100 µg/mL . The incorporation of trifluoromethyl groups in the structure has been linked to enhanced activity against these pathogens.

Anti-inflammatory Activity

Compounds within this class have demonstrated significant anti-inflammatory effects. For example, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Some compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features associated with enhanced activity include the presence of electron-withdrawing groups like trifluoromethyl .

Case Studies

Case Study 1: Antifungal Activity

A recent study synthesized several N-substituted pyridinyl-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Among these, specific compounds exhibited more than 50% inhibition against Gibberella zeae, outperforming commercial fungicides .

Case Study 2: Anti-inflammatory Effects

In vivo studies on selected pyrazole derivatives revealed significant reductions in edema in animal models, indicating their potential as anti-inflammatory agents. The selectivity for COX-2 inhibition was particularly notable, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Reference
AntifungalN-substituted pyridinyl derivatives>50% inhibition @ 100 µg/mL
Anti-inflammatoryPyrazole derivativesIC50 ~54.65 µg/mL (diclofenac standard)
AnticancerVarious pyrazole derivativesVaries by structure

Properties

IUPAC Name

5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N6/c1-24-6-9(10(21-24)13(17,18)19)11-20-22-23-25(11)8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQENIRMCVLIYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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